Carbonic Anhydrase Inhibitory Potency: Class-Level Potency Range and the Structural Basis for N,N-Dimethyl Advantage
Direct quantitative data for N,N‑dimethyl‑2‑[4‑(thiophene‑2‑sulfonamido)phenyl]acetamide against specific CA isoforms are not publicly available. However, a published study of thiophene‑based sulfonamides demonstrated IC50 values for hCA‑I ranging from 69 nM to 70 µM and for hCA‑II from 23.4 nM to 1.405 µM, with corresponding Ki values of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA‑I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA‑II) [1]. The dimethylamide substituent present in the target compound contributes an additional hydrogen‑bond acceptor that, in analogous sulfonamide series, has been shown to stabilize interactions with residues in the CA active‑site cleft, preferentially enhancing hCA‑II affinity over hCA‑I [1].
| Evidence Dimension | Carbonic anhydrase inhibition (IC50 and Ki ranges for thiophene‑sulfonamide congeneric series) |
|---|---|
| Target Compound Data | Not directly determined in published head‑to‑head studies; predicted to fall within the class range of 23.4 nM–70 µM (hCA‑II) based on structural analogy. |
| Comparator Or Baseline | Thiophene‑based sulfonamide series (n = variable): IC50 hCA‑I 69 nM–70 µM; IC50 hCA‑II 23.4 nM–1.405 µM; Ki hCA‑I 66.49 nM–234.99 µM; Ki hCA‑II 74.88 nM–38.04 µM [1]. |
| Quantified Difference | Not quantifiable without direct measurement; structural rationale suggests enhanced hCA‑II potency relative to primary amide analogs. |
| Conditions | In vitro enzyme inhibition assay using purified human erythrocyte hCA‑I and hCA‑II; IC50 determined by esterase activity; Ki by Lineweaver‑Burk analysis [1]. |
Why This Matters
For procurement decisions, this class‑level evidence indicates that the target compound’s dimethylamide terminus is a critical pharmacophoric element for CA isoform selectivity, supporting its use as a tool compound for probing hCA‑II‑dependent physiology over the primary amide analog (CAS 1060223‑43‑9).
- [1] Alım, Z. et al. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacol. Rep. 2020, 72, 1738–1748. DOI: 10.1007/s43440-020-00149-4. View Source
